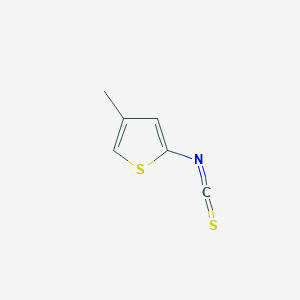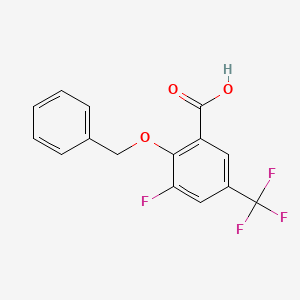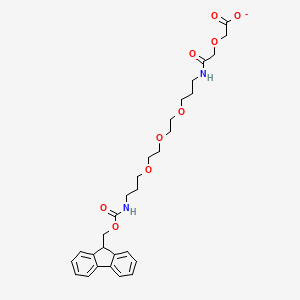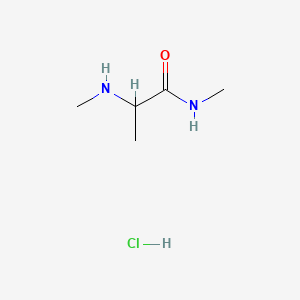
2-Isothiocyanato-4-methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanato-4-methylthiophene is a compound belonging to the class of isothiocyanates and thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, while isothiocyanates are characterized by the presence of the -N=C=S functional group. This compound combines these two features, making it a unique and valuable molecule in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-4-methylthiophene can be achieved through several methods. One common approach involves the reaction of 4-methylthiophene-2-amine with thiophosgene. This reaction typically occurs under mild conditions and requires careful handling due to the toxicity of thiophosgene .
Another method involves the use of carbon disulfide and primary amines, followed by the addition of a desulfurizing agent such as T3P (propane phosphonic acid anhydride). This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of safer and more scalable methods. One such method is the reaction of amines with phenyl chlorothionoformate, which provides high yields and can be easily scaled up for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isothiocyanato-4-methylthiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically reacting under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Cycloaddition: Catalysts such as Lewis acids can facilitate these reactions.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Complex Heterocycles: Produced through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
2-Isothiocyanato-4-methylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-Isothiocyanato-4-methylthiophene involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the presence of the isothiocyanate group (-N=C=S), which can interact with amino acids in proteins, thereby affecting their function. The compound’s effects on cellular pathways and molecular targets are still under investigation, but it is believed to modulate stress response pathways and contribute to the resolution of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl Isothiocyanate: Another isothiocyanate with similar reactivity but different structural properties.
4-Methylthiophene-2-amine: A precursor in the synthesis of 2-Isothiocyanato-4-methylthiophene.
Sulforaphane: A well-known isothiocyanate with significant biological activities, commonly found in cruciferous vegetables.
Uniqueness
This compound is unique due to its combination of the thiophene ring and isothiocyanate group, providing distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H5NS2 |
|---|---|
Molekulargewicht |
155.2 g/mol |
IUPAC-Name |
2-isothiocyanato-4-methylthiophene |
InChI |
InChI=1S/C6H5NS2/c1-5-2-6(7-4-8)9-3-5/h2-3H,1H3 |
InChI-Schlüssel |
DVMFRRRUNQTEIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=C1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Hydroxymethyl)phenyl]propanenitrile](/img/structure/B14780964.png)

![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780982.png)

![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B14780991.png)


![Carbamic acid, [4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyl][3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B14781006.png)
![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14781011.png)
![(10aS)-10a-(4-chlorophenyl)sulfonyl-1,4-difluoro-6a,7,9,10-tetrahydro-6H-benzo[c]chromen-8-one](/img/structure/B14781016.png)
![2-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide](/img/structure/B14781017.png)
![5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B14781023.png)
![3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-YL]methyl}-2,6-dihydroxybenzamide hydrobromide](/img/structure/B14781027.png)
